molecular formula C11H18N2O2S B5846108 DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE

DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE

Cat. No.: B5846108
M. Wt: 242.34 g/mol
InChI Key: HDYXVSVMSCXAJP-UHFFFAOYSA-N
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Description

DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is a chemical compound with a complex structure that includes a dimethylamino group, a sulfonamide group, and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting an appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the phenyl ring is alkylated using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dimethylamino Group: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and ethanol.

    Substitution: Sodium iodide, acetone, and thiol compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halides, thiols.

Scientific Research Applications

DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes, such as sulfonamide-sensitive enzymes.

    Pathways Involved: It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N,N-Dimethyl-p-toluidine: A compound with a similar dimethylamino group but different overall structure.

    Isopropylbenzene (Cumene): A compound with a similar isopropyl-substituted phenyl ring but lacking the sulfonamide and dimethylamino groups.

Uniqueness

DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)10-7-5-6-8-11(10)12-16(14,15)13(3)4/h5-9,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYXVSVMSCXAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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